派姆单抗

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pembrolizumab, sold under the brand name Keytruda, is a humanized antibody used in cancer immunotherapy. It treats various types of cancers including melanoma, lung cancer, head and neck cancer, Hodgkin lymphoma, stomach cancer, cervical cancer, and certain types of breast cancer .

Synthesis Analysis

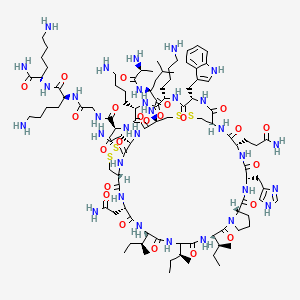

Pembrolizumab is produced in a pharmaceutical facility through a process that begins with the inoculation of a master cell bank and ends with a 99.9% purified product ready for intravenous injection . A study has demonstrated the first high-resolution characterization of monoclonal antibody microcrystalline suspension using magic angle spinning (MAS) NMR spectroscopy .Molecular Structure Analysis

The structure of the human full-length IgG4 S228P anti-PD1 antibody pembrolizumab was solved to 2.3-Å resolution. Pembrolizumab is a compact molecule, consistent with the presence of a short hinge region . A study has shown a high order of crystallinity and conformational homogeneity of pembrolizumab crystals .科学研究应用

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Pembrolizumab has become an integral first-line therapeutic agent for non-small cell lung cancer (NSCLC). It has shown significant improvement in overall survival (OS) and progression-free survival (PFS) compared with chemotherapy . The clinical benefit of pembrolizumab in treatment of first-line NSCLC has been evaluated through a systematic review and meta-analysis .

Predictive Role in Clinical and Molecular Characteristics

The potential predictive role of Pembrolizumab in clinical and molecular characteristics remains to be clarified. Age, sex, smoking history, and PD-L1 expression status can be used to predict the clinical benefit of pembrolizumab .

Treatment of Advanced and Metastatic Cervical Cancer

Pembrolizumab has shown promising results in the treatment of advanced and metastatic cervical cancer. It has been used as monotherapy or in combination with chemotherapy, extending the overall survival by a weighted median of 10.35 months and the progression-free survival by 8.50 months .

Role as a PD-1 Immune Checkpoint Inhibitor

Pembrolizumab, an anti-PD-1 monoclonal antibody, is a standard therapy either alone or in combination with chemotherapy (chemo-IO). It has shown efficacy and safety in a cohort of frail patients .

First-Line Treatment for Metastatic NSCLC

The evidence supports its role as a first-line treatment for metastatic NSCLC in adults highlighting its efficacy, safety, and potential for long-term therapeutic benefits .

作用机制

安全和危害

未来方向

The future research direction for Pembrolizumab includes inhibitors targeting novel immune checkpoints, such as the T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT), lymphocyte activation gene-3 (LAG-3), T cell immunoglobulin and mucin domain-containing protein (TIM-3), bi-/tri-specific antibody-targeted therapy, and tumor vaccines .

属性

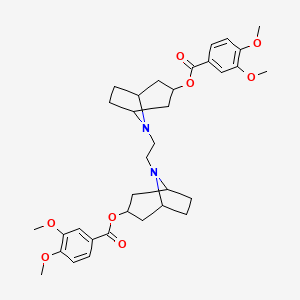

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pembrolizumab involves the coupling of a monoclonal antibody with a cytotoxic drug. The antibody is produced using recombinant DNA technology, while the cytotoxic drug is synthesized separately and then conjugated to the antibody. The conjugation process involves the use of a linker molecule that connects the two components. The synthesis pathway is designed to ensure that the final product is pure and stable, with minimal side effects.", "Starting Materials": [ "Monoclonal antibody", "Cytotoxic drug", "Linker molecule", "Solvents", "Reagents" ], "Reaction": [ "Production of monoclonal antibody using recombinant DNA technology", "Synthesis of cytotoxic drug using organic chemistry techniques", "Functionalization of linker molecule with reactive groups", "Activation of monoclonal antibody with a crosslinking agent", "Conjugation of cytotoxic drug to activated monoclonal antibody using linker molecule", "Purification of conjugated product using chromatography techniques", "Characterization of final product using analytical techniques" ] } | |

CAS 编号 |

1374853-91-4 |

产品名称 |

Pembrolizumab |

分子式 |

NA |

分子量 |

NA |

同义词 |

Lambrolizumab; Pembrolizumab |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)